

JNJ-5207852 dihydrochloride solution preparation and stability.

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Compound of Interest

Compound Name: JNJ-5207852 dihydrochloride

Cat. No.: B3179273

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Application Notes and Protocols: JNJ-5207852 Dihydrochloride

Topic: **JNJ-5207852 Dihydrochloride** Solution Preparation and Stability Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-5207852 is a potent and selective, non-imidazole histamine H3 receptor (H3R) neutral antagonist.^{[1][2][3]} It exhibits high affinity for both rat ($pK_i = 8.9$) and human ($pK_i = 9.24$) H3 receptors.^{[1][2][4]} The H3 receptor functions as a presynaptic autoreceptor, and its blockade by JNJ-5207852 leads to enhanced release of histamine and other neurotransmitters in the brain. This mechanism underlies its wake-promoting effects and potential for investigating cognitive disorders.^{[3][4][5]} These notes provide detailed protocols for the preparation and storage of **JNJ-5207852 dihydrochloride** solutions to ensure experimental consistency and reproducibility.

Product Information

Property	Value
Chemical Name	1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine dihydrochloride
Molecular Formula	C ₂₀ H ₃₂ N ₂ O·2HCl
Molecular Weight	389.4 g/mol (anhydrous)[4]
CAS Number	1782228-76-5[4]
Appearance	Pale yellow solid[6]

Note: The molecular weight can vary between batches due to hydration. Always refer to the batch-specific Certificate of Analysis (CoA) for the precise molecular weight to ensure accurate concentration calculations.

Solution Preparation and Solubility

Careful preparation of stock solutions is critical for obtaining reliable experimental results. The solubility of **JNJ-5207852 dihydrochloride** can vary depending on the solvent.

Solubility Data

The following table summarizes the maximum recommended concentrations in various common laboratory solvents.

Solvent	Max Concentration (mM)	Max Concentration (mg/mL)	Notes
Water	50 mM[4]	19.47 mg/mL	-
DMSO	20 mM[4]	7.79 mg/mL	Gentle warming may be required.[4]
Ethanol	~50.5 mM	16 mg/mL[5]	-
PBS (pH 7.2)	~0.79 mM	0.25 mg/mL[5]	Limited solubility.

Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution in water.

Materials:

- **JNJ-5207852 dihydrochloride** powder
- Nuclease-free water
- Calibrated analytical balance
- 1.5 mL microcentrifuge tube
- Calibrated micropipettes

Procedure:

- Calculate Mass: Using the batch-specific molecular weight (MW) from the CoA (e.g., 389.4 g/mol), calculate the mass required.
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{MW (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 389.4 \text{ g/mol} \times 1000 \text{ mg/g} = 3.894 \text{ mg}$
- Weigh Compound: Carefully weigh out 3.894 mg of **JNJ-5207852 dihydrochloride** powder and place it into a 1.5 mL microcentrifuge tube.
- Add Solvent: Add 1 mL of nuclease-free water to the tube.
- Dissolve: Vortex the solution for 30-60 seconds until the solid is completely dissolved. Gentle warming can be applied if necessary.
- Store: Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended in Section 4.0.

Protocol for Preparing Solutions for In Vivo Studies

For animal studies, specific vehicle formulations are required. **JNJ-5207852 dihydrochloride** has been successfully prepared for various administration routes.

A. Saline Formulation (for s.c./i.p. administration)[[3](#)]

- Prepare the desired concentration by dissolving **JNJ-5207852 dihydrochloride** directly in sterile physiological saline.
- Ensure complete dissolution and filter sterilize the solution through a 0.22 μm syringe filter before administration.

B. Co-Solvent Formulation (for enhanced solubility)[[7](#)] This formulation is suitable when higher concentrations are needed. The solvents should be added sequentially.

- Measure 10% of the final volume as DMSO and dissolve the required mass of **JNJ-5207852 dihydrochloride** in it.
- Add 40% of the final volume as PEG300 and mix thoroughly.
- Add 5% of the final volume as Tween-80 and mix thoroughly.
- Add 45% of the final volume as sterile saline to reach the final concentration and mix until a clear solution is formed.

In Vivo Solution Preparation Workflow

1. Weigh JNJ-5207852 dihydrochloride

Sequential Addition

2. Dissolve in 10% DMSO

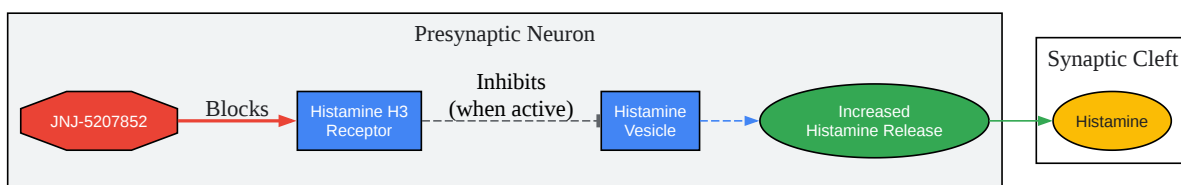
3. Add 40% PEG300

4. Add 5% Tween-80

5. Add 45% Saline

Clear Solution

6. Administer to Animal



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- To cite this document: BenchChem. [JNJ-5207852 dihydrochloride solution preparation and stability.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3179273#jnj-5207852-dihydrochloride-solution-preparation-and-stability>]

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